molecular formula C9H10N2O5S B11860085 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate CAS No. 106327-16-6

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

Katalognummer: B11860085
CAS-Nummer: 106327-16-6
Molekulargewicht: 258.25 g/mol
InChI-Schlüssel: XQXCDVVLMCFMBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a quinoline derivative with the molecular formula C9H10N2O5S. This compound is known for its unique chemical structure, which includes an amino group, a hydroxy group, and a sulfonic acid group attached to a quinoline ring. It is commonly used in various scientific research applications due to its versatile chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate typically involves the sulfonation of 3-amino-5-hydroxyquinoline. This process can be carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the quinoline ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques to obtain the hydrate form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is widely used in scientific research due to its diverse applications:

Wirkmechanismus

The mechanism of action of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate involves its interaction with specific molecular targets. For instance, in biological systems, it can chelate metal ions, thereby altering their availability and activity. This chelation can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Hydroxyquinoline-5-sulfonic acid: Similar in structure but lacks the amino group.

    5-Chloro-8-hydroxyquinoline: Contains a chloro substituent instead of an amino group.

    Quinoline-5-sulfonic acid: Lacks both the amino and hydroxy groups

Uniqueness

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

106327-16-6

Molekularformel

C9H10N2O5S

Molekulargewicht

258.25 g/mol

IUPAC-Name

3-amino-5-hydroxyquinoline-7-sulfonic acid;hydrate

InChI

InChI=1S/C9H8N2O4S.H2O/c10-5-1-7-8(11-4-5)2-6(3-9(7)12)16(13,14)15;/h1-4,12H,10H2,(H,13,14,15);1H2

InChI-Schlüssel

XQXCDVVLMCFMBN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1N=CC(=C2)N)O)S(=O)(=O)O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.